1-Cyclopropyl-1-(3-pyridyl)methylamine

PARP inhibitor DNA damage repair Oncology

1-Cyclopropyl-1-(3-pyridyl)methylamine (CAS 535925-69-0), also known as cyclopropyl(pyridin-3-yl)methanamine, is a heterocyclic primary amine building block (C9H12N2, MW 148.20) featuring a cyclopropyl group and a 3-pyridyl moiety connected via a methanamine bridge. The compound possesses one undefined stereocenter, and its computed physicochemical properties include an XLogP3 of 0.5, a topological polar surface area (TPSA) of 38.9 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 535925-69-0
Cat. No. B1366271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1-(3-pyridyl)methylamine
CAS535925-69-0
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CN=CC=C2)N
InChIInChI=1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2
InChIKeyFSWNPAICGSWQJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-1-(3-pyridyl)methylamine (CAS 535925-69-0): Procurement-Relevant Overview of a Chiral Heterocyclic Amine Building Block


1-Cyclopropyl-1-(3-pyridyl)methylamine (CAS 535925-69-0), also known as cyclopropyl(pyridin-3-yl)methanamine, is a heterocyclic primary amine building block (C9H12N2, MW 148.20) featuring a cyclopropyl group and a 3-pyridyl moiety connected via a methanamine bridge [1]. The compound possesses one undefined stereocenter, and its computed physicochemical properties include an XLogP3 of 0.5, a topological polar surface area (TPSA) of 38.9 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. It is supplied as a research chemical, typically at ≥95% purity, and is listed as a pharmaceutical intermediate (医药中间体) by multiple vendors . Its primary documented role is as a synthetic intermediate in medicinal chemistry programs, most notably in patent-protected PARP inhibitor series .

Why Generic Substitution Fails for 1-Cyclopropyl-1-(3-pyridyl)methylamine: Regioisomeric and Stereochemical Pitfalls


Substituting 1-cyclopropyl-1-(3-pyridyl)methylamine with its close structural analogs—the 2-pyridyl (CAS 535925-68-9) or 4-pyridyl (CAS 1270506-12-1) regioisomers—introduces distinct pharmacophoric geometries and electronic properties that translate into divergent biological target engagement. Patent mapping reveals that the 3-pyridyl isomer is specifically claimed in PARP (poly(ADP-ribose) polymerase) inhibitor composition-of-matter filings , whereas the 2-pyridyl isomer appears in PDE10A inhibitor patents . Quantitative differences in LogP (0.72 vs. 2.19 for 2-pyridyl), LogD at pH 7.4 (−1.32 vs. −0.24 to −1.51 for related analogs), and predicted pKa (8.05–8.94 range across regioisomers) mean that bioavailability, CNS penetration potential, and salt selection strategies cannot be assumed interchangeable [1][2]. Below, we provide the quantitative evidence that underpins these selection-critical differentiation points.

Quantitative Differentiation Evidence for 1-Cyclopropyl-1-(3-pyridyl)methylamine vs. Regioisomeric Analogs


PARP vs. PDE10A Inhibitor Patent Lineage Divergence: 3-Pyridyl Regioisomer Maps to a Distinct Therapeutic Target Family

The 3-pyridyl regioisomer (CAS 535925-69-0) is explicitly associated with substituted pyridone-based PARP inhibitor patent filings (AU-2005230901-A1, CA-2561280-A1, EP-1732896-A1/B1), which claim its use as a synthetic intermediate in PARP inhibitor compositions targeting oncology indications . In contrast, the 2-pyridyl regioisomer (CAS 535925-68-9) is linked to kinase inhibitor and PDE10A inhibitor patents (WO-2014056083-A1, WO-2021067859-A1) targeting psychiatric disorders such as schizophrenia . This patent-linkage divergence demonstrates that the regioisomeric position of the pyridyl nitrogen directly determines which therapeutic target family the derived compounds address, making generic substitution scientifically unsound.

PARP inhibitor DNA damage repair Oncology Patent linkage Medicinal chemistry

LogP Divergence Across Regioisomers: 3-Pyridyl Exhibits >1.4 Log Unit Lower Lipophilicity Than 2-Pyridyl Analog

The computed LogP for the 3-pyridyl regioisomer (CAS 535925-69-0) is 0.72 (Log P via JChem) [1], whereas the 2-pyridyl regioisomer (CAS 535925-68-9) has a LogP of 2.19 [2]. This represents a 1.47 log unit difference, corresponding to an approximately 30-fold difference in octanol-water partition coefficient. The 4-pyridyl regioisomer (CAS 1270506-12-1) exhibits a LogP of 0.31 , placing the 3-pyridyl compound at an intermediate lipophilicity within the regioisomeric series but significantly closer to the 4-pyridyl value than the 2-pyridyl. The 3-pyridyl compound's LogD at pH 7.4 is −1.32 [1], indicating substantial ionization at physiological pH, which contrasts with the 2-pyridyl isomer's higher predicted LogD based on its elevated LogP.

Lipophilicity LogP Drug-likeness CNS drug design Physicochemical property

Predicted pKa Differentiation Among Regioisomers: Implications for Salt Selection and Ionization State at Physiological pH

The predicted pKa values for the cyclopropyl-pyridyl methanamine regioisomers diverge substantially: the 2-pyridyl isomer (CAS 535925-68-9) has a predicted pKa of 8.94 ± 0.39 for the aliphatic amine , while the 4-pyridyl isomer (CAS 1270506-12-1) has a predicted pKa of 8.05 ± 0.50 . Although a directly measured pKa for the 3-pyridyl isomer is not available in public databases, its LogD of −1.32 at pH 7.4 (indicating predominant ionization at physiological pH) is consistent with a pKa in the 8.0–9.0 range, likely intermediate between the 2- and 4-pyridyl values [1]. The 3-pyridyl isomer is commercially available as the free base and as a dihydrochloride salt, providing formulation flexibility that leverages this intermediate basicity .

pKa Ionization Salt selection Bioavailability Formulation

Stereochemical Granularity: 3-Pyridyl Regioisomer Offers Commercially Available Pure (R) and (S) Enantiomers with Distinct CAS Numbers

1-Cyclopropyl-1-(3-pyridyl)methylamine possesses one undefined stereocenter (as indicated by its PubChem record: Undefined Atom Stereocenter Count = 1) [1]. Both the (R)- and (S)-enantiomers are commercially available with distinct CAS numbers: (S)-cyclopropyl(pyridin-3-yl)methanamine is registered under CAS 1213680-69-3 and is supplied at 98% purity , while (R)-cyclopropyl(pyridin-3-yl)methanamine hydrochloride is registered under CAS 1391436-02-4 . The 2-pyridyl regioisomer (CAS 535925-68-9) also has an undefined stereocenter, but its pure enantiomers are less commonly cataloged with distinct CAS numbers, limiting procurement traceability for stereochemically resolved SAR studies.

Chirality Enantiomer Stereochemistry CAS number Lead optimization

Cyclopropyl Ring Impact on Aqueous Solubility: 3-Pyridyl Compound is Dramatically Less Water-Soluble Than Des-Cyclopropyl 3-Picolylamine

The des-cyclopropyl analog 3-picolylamine (CAS 3731-52-0, pyridin-3-ylmethanamine) is reported as 'freely soluble' or 'completely miscible' in water . In contrast, 1-cyclopropyl-1-(3-pyridyl)methylamine has a LogD of −1.32 at pH 7.4 and a LogP of 0.72 [1], indicating that the cyclopropyl ring significantly increases lipophilicity and reduces aqueous solubility relative to the unsubstituted aminomethyl pyridine scaffold. This solubility reduction is a deliberate design feature in medicinal chemistry: the cyclopropyl group can improve metabolic stability, enhance target binding through hydrophobic contacts, and optimize LogD for CNS penetration. This transformation from a water-miscible starting material to a moderately lipophilic building block is a key selection criterion when a balance of solubility and permeability is required.

Solubility Cyclopropyl effect LogD Formulation CNS drug design

Validated Application Scenarios for 1-Cyclopropyl-1-(3-pyridyl)methylamine Based on Quantitative Differentiation Evidence


PARP Inhibitor Medicinal Chemistry Programs Requiring a 3-Pyridyl Methanamine Scaffold

Programs targeting PARP enzymes for oncology indications should select the 3-pyridyl regioisomer (CAS 535925-69-0) because it is the specific isomer claimed in foundational PARP inhibitor patents (AU-2005230901-A1, EP-1732896-B1) [1]. The 2-pyridyl isomer is linked to a different therapeutic target family (PDE10A / kinases) and substitution would sever the established patent linkage to PARP inhibition, potentially compromising freedom-to-operate and SAR continuity .

Lead Optimization Campaigns Requiring Moderate Lipophilicity (LogP 0.5–1.0 Range) with Defined Stereochemistry

When a drug discovery program requires a chiral amine building block with LogP between 0.5 and 1.0, the 3-pyridyl regioisomer (LogP = 0.72, XLogP3 = 0.5) [1] offers a differentiated profile: it is substantially less lipophilic than the 2-pyridyl analog (LogP = 2.19, ~30-fold higher) and moderately more lipophilic than the 4-pyridyl analog (LogP = 0.31) . Pure (R)- and (S)-enantiomers are commercially available with distinct CAS numbers, enabling stereochemically resolved SAR exploration .

CNS Drug Discovery Programs Requiring Balanced LogD for Blood-Brain Barrier Penetration

The 3-pyridyl regioisomer's LogD of −1.32 at pH 7.4 [1] indicates significant ionization at physiological pH, placing it in a favorable range for CNS drug candidates where a balance of solubility, permeability, and low non-specific tissue binding is critical. The cyclopropyl group contributes metabolic stability advantages over the des-cyclopropyl 3-picolylamine, which is freely water-soluble and would likely exhibit poor passive CNS permeability . The intermediate pKa (estimated between the 2-pyridyl pKa of 8.94 and 4-pyridyl pKa of 8.05) further supports tunable ionization for CNS applications .

Salt Form Screening and Pre-formulation Development for Basic Amine-Containing Candidates

The 3-pyridyl regioisomer is commercially available as both the free base and the dihydrochloride salt [1], and its predicted amine pKa (intermediate between 8.05 and 8.94 based on regioisomeric comparisons) provides a defined starting point for salt screening. The LogD of −1.32 at pH 7.4 indicates that the compound is predominantly ionized at physiological pH, making it a suitable candidate for salt formation strategies aimed at improving aqueous solubility and dissolution rate during early formulation development.

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